molecular formula C16H18Br2ClN B581741 Bis(1-(2-bromophenyl)ethyl)amine, HCl CAS No. 1393442-47-1

Bis(1-(2-bromophenyl)ethyl)amine, HCl

Cat. No.: B581741
CAS No.: 1393442-47-1
M. Wt: 419.585
InChI Key: IPFCZMHOWIVDER-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis(1-(2-bromophenyl)ethyl)amine, HCl undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boron reagents.

Common reagents used in these reactions include boron reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(1-(2-bromophenyl)ethyl)amine, HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(1-(2-bromophenyl)ethyl)amine, HCl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Bis(1-(2-bromophenyl)ethyl)amine, HCl can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

1-(2-bromophenyl)-N-[1-(2-bromophenyl)ethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18;/h3-12,19H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFCZMHOWIVDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(C)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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